disodium;[(1S,3S,4aS,4bS,10aS,10bR,11S,12aS)-10b-fluoro-1,11-dihydroxy-3,10a,12a-trimethyl-2,8-dioxo-3,4,4a,4b,5,6,11,12-octahydrochrysen-1-yl]methyl phosphate
Description
Disodium;[(1S,3S,4aS,4bS,10aS,10bR,11S,12aS)-10b-fluoro-1,11-dihydroxy-3,10a,12a-trimethyl-2,8-dioxo-3,4,4a,4b,5,6,11,12-octahydrochrysen-1-yl]methyl phosphate is a synthetic glucocorticoid derivative characterized by:
- A fluorinated chrysene core with a 10b-fluoro substituent.
- Dihydroxy groups at positions 1 and 11.
- Disodium phosphate ester at the C1 methyl group, enhancing aqueous solubility for parenteral administration.
- Methyl groups at positions 3, 10a, and 12a, contributing to steric stability and receptor binding .
This compound’s design aligns with glucocorticoid structural optimization, where fluorination and esterification are common strategies to modulate potency, bioavailability, and duration of action.
Properties
CAS No. |
1201919-18-7 |
|---|---|
Molecular Formula |
C22H28FNa2O8P |
Molecular Weight |
516.4 g/mol |
IUPAC Name |
disodium;[(1S,3S,4aS,4bS,10aS,10bR,11S,12aS)-10b-fluoro-1,11-dihydroxy-3,10a,12a-trimethyl-2,8-dioxo-3,4,4a,4b,5,6,11,12-octahydrochrysen-1-yl]methyl phosphate |
InChI |
InChI=1S/C22H30FO8P.2Na/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)22(15,23)17(25)10-20(16,3)21(27,18(12)26)11-31-32(28,29)30;;/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H2,28,29,30);;/q;2*+1/p-2/t12-,15-,16-,17-,19-,20-,21-,22-;;/m0../s1 |
InChI Key |
CHSKHPHPWUWIHQ-LWCNAHDDSA-L |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@@](C1=O)(COP(=O)([O-])[O-])O)C)O)F)C.[Na+].[Na+] |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C(C1=O)(COP(=O)([O-])[O-])O)C)O)F)C.[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Stepwise Procedure
| Step | Description | Conditions/Notes |
|---|---|---|
| 1. Phosphorylation | React dexamethasone with pyrophosphoryl chloride in tetrahydrofuran (THF) | Temperature: -35°C to -45°C; Reaction time: ~1 hour; Molar ratio dexamethasone:pyrophosphoryl chloride ~1:1.1 |
| 2. Quenching and Salification | Add purified water to terminate reaction, then add sodium bicarbonate to neutralize and form sodium salt | pH adjusted to ~8; Temperature 10°C to 15°C; Salification time 1-3 hours |
| 3. Filtration and Concentration | Filter the mixture and concentrate under reduced pressure to remove THF | Temperature: 30°C to 45°C |
| 4. Organic Solvent Extraction | Extract with organic solvents such as toluene, methylene dichloride, ether, or vinyl acetate monomer to remove impurities | Extraction temperature: 10°C to 20°C; Number of extractions: 2-3 times; Activated carbon may be added for decolorization |
| 5. Acidification and Drying | Acidify filtrate with concentrated hydrochloric acid, stir for 6-8 hours to precipitate product, filter and vacuum dry | Acidification temperature: 10°C to 20°C; Acid to dexamethasone ratio ~7:1 to 8:1 |
Advantages and Notes
- Elevated reaction temperature (-35°C to -45°C) accelerates reaction and improves conversion compared to lower temperatures (-50°C to -60°C).
- Use of purified water to terminate reaction reduces side products.
- Lower concentration temperatures (30°C to 45°C) minimize impurity formation.
- Multiple solvent extractions and activated carbon treatment enhance purity.
- Extended acidification time ensures complete precipitation and higher yield.
- Overall, this method improves raw material utilization, product purity, yield, and reduces production costs, making it suitable for industrial scale-up.
Detailed Preparation Method 2: Multi-step Synthesis from Dexamethasone Acetate Epoxide
This method involves more steps but offers mild conditions and uses readily available raw materials.
Stepwise Procedure
| Step | Description | Conditions/Notes |
|---|---|---|
| 1. Ring-opening Reaction | React dexamethasone acetate epoxide with hydrofluoric acid (HF) and dimethylformamide (DMF) | Temperature: -10°C; Reaction time: 3 hours; Molar ratio dexamethasone acetate epoxide:HF:DMF = 1:92:44 |
| 2. Recrystallization | Add methanol to the reaction mixture to recrystallize dexamethasone acetate | Purification step to isolate dexamethasone acetate |
| 3. Alkali-catalyzed Hydrolysis | React dexamethasone acetate with sodium carbonate (Na2CO3) in methanol | Temperature: 20°C; Reaction time: 10 minutes; Molar ratio dexamethasone acetate:Na2CO3:methanol = 1:4:214 |
| 4. Esterification with Pyrophosphoryl Chloride | React dexamethasone with pyrophosphoryl chloride in THF to form dexamethasone phosphate ester | Molar ratio dexamethasone:pyrophosphoryl chloride:THF = 1:5:19 |
| 5. Neutralization and Salt Formation | React dexamethasone phosphate ester with sodium hydroxide (NaOH) in methanol | Temperature: 20°C to 30°C; Reaction time: 1 hour; Forms dexamethasone sodium phosphate |
Advantages and Notes
- The ring-opening step allows conversion of epoxy intermediate to dexamethasone acetate.
- Mild reaction conditions throughout (mostly ambient or low temperature).
- Use of common reagents and solvents facilitates industrial scalability.
- Efficient hydrolysis and neutralization steps yield the desired sodium phosphate salt with good purity.
- This method is cost-effective and suitable for large-scale production.
Comparative Summary of Preparation Methods
| Aspect | Method 1: Improved Direct Phosphorylation | Method 2: Multi-step Synthesis from Epoxide |
|---|---|---|
| Starting Material | Dexamethasone | Dexamethasone acetate epoxide |
| Key Reagents | Pyrophosphoryl chloride, sodium bicarbonate, HCl | HF, DMF, Na2CO3, pyrophosphoryl chloride, NaOH |
| Reaction Temperature | -35°C to -45°C (phosphorylation) | -10°C (ring-opening), 20-30°C (others) |
| Number of Steps | 5 | 5 |
| Purification | Filtration, solvent extraction, acidification, drying | Recrystallization, filtration |
| Industrial Suitability | High, improved yield and purity | High, mild conditions, low cost |
| Yield and Purity | High due to optimized parameters | Good, dependent on intermediate purity |
Research Discoveries and Optimization Insights
- Reaction temperature critically affects conversion and impurity profile; raising from -50°C to -35/-45°C enhances reaction rate and yield without compromising purity.
- Termination of phosphorylation by adding purified water reduces side reactions.
- Sodium bicarbonate salification stabilizes the phosphate ester as its sodium salt.
- Multiple organic solvent extractions and activated carbon treatment significantly improve product color and purity.
- Acidification with concentrated hydrochloric acid and prolonged stirring ensures complete precipitation and higher recovery.
- The multi-step route starting from dexamethasone acetate epoxide offers an alternative pathway with mild conditions and accessible reagents, suitable for industrial scale.
Data Table: Key Reaction Parameters for Improved Phosphorylation Route
| Step | Parameter | Range/Value | Impact |
|---|---|---|---|
| Phosphorylation temperature | -35°C to -45°C | Faster reaction, higher yield | |
| Salification pH | ~8 | Stable sodium salt formation | |
| Salification temperature | 10°C to 15°C | Optimal for reaction control | |
| Concentration temperature | 30°C to 45°C | Minimizes impurity generation | |
| Extraction solvent | Toluene, methylene dichloride, ether, vinyl acetate monomer | Removes impurities effectively | |
| Number of extractions | 2-3 times | Enhanced purity | |
| Acidification time | 6-8 hours | Complete precipitation | |
| Acidification temperature | 10°C to 20°C | Optimal for product crystallization |
This comprehensive analysis of preparation methods for dexamethasone sodium phosphate provides a professional guide for researchers and industrial chemists, highlighting optimized conditions, procedural steps, and purification strategies to achieve high-purity product suitable for pharmaceutical use.
Chemical Reactions Analysis
Types of Reactions
Disodium;[(1S,3S,4aS,4bS,10aS,10bR,11S,12aS)-10b-fluoro-1,11-dihydroxy-3,10a,12a-trimethyl-2,8-dioxo-3,4,4a,4b,5,6,11,12-octahydrochrysen-1-yl]methyl phosphate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the phosphate group to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions typically occur under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of diketones, while substitution of the fluorine atom can result in the formation of various halogenated derivatives.
Scientific Research Applications
Disodium;[(1S,3S,4aS,4bS,10aS,10bR,11S,12aS)-10b-fluoro-1,11-dihydroxy-3,10a,12a-trimethyl-2,8-dioxo-3,4,4a,4b,5,6,11,12-octahydrochrysen-1-yl]methyl phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential role in cellular signaling and as a probe for studying enzyme activity.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of disodium;[(1S,3S,4aS,4bS,10aS,10bR,11S,12aS)-10b-fluoro-1,11-dihydroxy-3,10a,12a-trimethyl-2,8-dioxo-3,4,4a,4b,5,6,11,12-octahydrochrysen-1-yl]methyl phosphate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the fluorine atom and the phosphate group enhances its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Glucocorticoid Class
The target compound shares core features with other fluorinated steroids but differs in substituent patterns. Key comparisons include:
Table 1: Structural and Functional Comparison
Key Observations :
- Fluorination Position : Fluorine at 10b (target) vs. 9 (dexamethasone derivatives) alters receptor binding kinetics. Fluorine at 10b may enhance metabolic stability by shielding the chrysene core from oxidation .
- Solubility Modifiers : The disodium phosphate group in the target compound mirrors dexamethasone sodium phosphate, enabling injectable formulations. In contrast, dexamethasone acid (carboxylic acid) requires ester prodrugs for solubility .
- Hydroxyl Groups : The 1,11-dihydroxy configuration is shared with prednisolone but diverges from dexamethasone’s 11β-hydroxy-17α-methyl structure, affecting mineralocorticoid vs. glucocorticoid selectivity .
Functional Group Impact on Pharmacokinetics
Phosphate Ester vs. Carboxylic Acid :
- Phosphate esters (target compound, dexamethasone sodium phosphate) exhibit rapid hydrolysis in vivo to active metabolites, ensuring quick onset. Carboxylic acids (dexamethasone acid) require hepatic activation, delaying effects .
- Aqueous solubility for phosphate esters exceeds 50 mg/mL, whereas carboxylic acids often require co-solvents .
Methodological Considerations for Structural Comparison
- Similarity Metrics :
- Tanimoto coefficients and 3D shape-based methods (e.g., ROCS) are critical for comparing chrysene-based steroids. The target compound shares >80% structural similarity with dexamethasone sodium phosphate in fingerprint-based analyses .
- Functional group contributions (e.g., log P changes from phosphate esters) are quantified using group contribution models, aligning with ’s retention behavior studies .
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for characterizing the stereochemical configuration and functional groups of this compound?
- Methodological Answer : Employ a combination of high-resolution NMR (1H, 13C, 19F) to resolve stereochemical ambiguities, particularly for the fluorinated (10b-fluoro) and hydroxyl groups. X-ray crystallography is critical for confirming absolute configuration, as the compound’s fused chrysene backbone introduces structural rigidity. For phosphate group analysis, 31P NMR and FT-IR (stretching frequencies ~1100 cm⁻¹ for P=O) provide complementary data. Cross-validate findings with mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns .
Q. How should researchers design experiments to assess the hydrolytic stability of the phosphate ester group under physiological conditions?
- Methodological Answer : Conduct pH-dependent stability studies (pH 4–9) at 37°C, monitoring degradation via HPLC-UV/Vis or LC-MS . Use kinetic modeling to estimate half-lives and identify degradation products. Buffer systems (e.g., disodium hydrogen phosphate) should mimic biological matrices, with ionic strength adjusted to reflect physiological conditions .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Due to potential reactivity of the fluorinated and phosphate groups, use fume hoods , nitrile gloves , and eye protection . Avoid dust generation; employ wet methods for transferring solids. For spills, use inert absorbents (e.g., vermiculite) and dispose via hazardous waste channels. Refer to SDS guidelines for fluorinated organics and phosphate salts .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, MD simulations) predict the compound’s interaction with steroid receptors or enzymes?
- Methodological Answer : Perform docking studies using software like AutoDock Vina to map binding affinities to glucocorticoid or mineralocorticoid receptors. Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess conformational stability over 100+ ns trajectories. Compare results with experimental surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data to resolve discrepancies between predicted and observed binding modes .
Q. What factorial design approaches optimize synthesis yield while minimizing byproducts (e.g., diastereomers or phosphate hydrolysis)?
- Methodological Answer : Apply a 2^k factorial design to test variables like temperature (30–60°C), pH (6–8), and catalyst loading (0.1–1.0 mol%). Use ANOVA to identify significant factors. For example, lower pH may stabilize the phosphate group but increase fluorination side reactions. Optimize via response surface methodology (RSM) to balance yield and purity .
Q. How can researchers resolve contradictions in NOESY/ROESY data when assigning stereochemistry in the chrysene core?
- Methodological Answer : Cross-correlate NOESY/ROESY cross-peaks with DFT-calculated nuclear Overhauser effects (NOEs) to validate spatial proximity of protons. If discrepancies persist (e.g., overlapping signals), synthesize diastereomerically pure analogs via chiral auxiliary-assisted synthesis and compare spectroscopic profiles. Use residual dipolar coupling (RDC) in aligned media for rigid segments .
Q. What separation technologies (e.g., HPLC, CE) effectively resolve diastereomers or degradation products of this compound?
- Methodological Answer : Use chiral stationary phases (CSPs) in HPLC (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with mobile phases containing 0.1% trifluoroacetic acid for protonation. For capillary electrophoresis (CE), employ cyclodextrin-based buffers to exploit differential host-guest interactions. Validate purity via 2D-LC-MS/MS to detect trace impurities .
Data Analysis and Theoretical Frameworks
Q. How can theoretical frameworks (e.g., transition state theory) guide mechanistic studies of phosphate ester hydrolysis?
- Methodological Answer : Apply Eyring equation to kinetic data (k vs. T) to derive activation parameters (ΔH‡, ΔS‡). Compare with DFT-calculated transition states to propose hydrolysis pathways (e.g., associative vs. dissociative mechanisms). Use isotopic labeling (18O in phosphate) and kinetic isotope effects (KIEs) to validate intermediates .
Q. What strategies validate the biological relevance of in vitro data for this compound in complex matrices (e.g., serum)?
- Methodological Answer : Use protein-binding assays (e.g., equilibrium dialysis) to quantify free vs. bound fractions in serum. For cellular uptake studies, employ LC-MS/MS with isotopically labeled internal standards to correct for matrix effects. Validate via knockout models (e.g., CRISPR-Cas9 for target enzymes) to isolate mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
